2,4-dichloro-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide
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Overview
Description
2,4-DICHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The compound’s structure features multiple aromatic rings and functional groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)BENZAMIDE typically involves multiple steps, including:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate base.
Coupling with the amine: The sulfonyl chloride intermediate is then reacted with 4-methoxyaniline under controlled conditions to form the desired sulfonamide.
Chlorination: The final step involves the chlorination of the aromatic rings to introduce the 2,4-dichloro substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a phenol derivative, while substitution could result in various substituted benzamides.
Scientific Research Applications
2,4-DICHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzamide: A simpler analog with similar structural features.
4-Chlorobenzenesulfonamide: Shares the sulfonamide functional group.
4-Methoxybenzamide: Contains the methoxy and amide groups.
Uniqueness
2,4-DICHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)BENZAMIDE is unique due to its combination of functional groups and aromatic rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H14Cl3NO4S |
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Molecular Weight |
470.8 g/mol |
IUPAC Name |
2,4-dichloro-N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C20H14Cl3NO4S/c1-28-16-7-5-15(6-8-16)24(20(25)18-11-4-14(22)12-19(18)23)29(26,27)17-9-2-13(21)3-10-17/h2-12H,1H3 |
InChI Key |
QQSZGJMMCVRJMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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